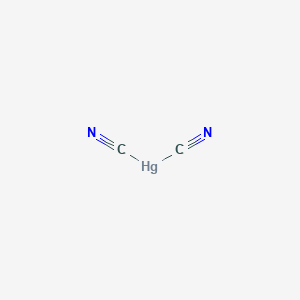

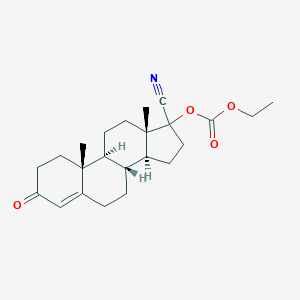

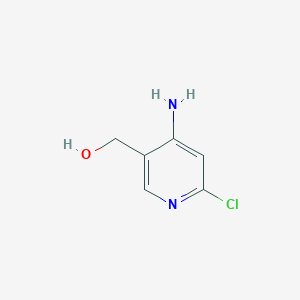

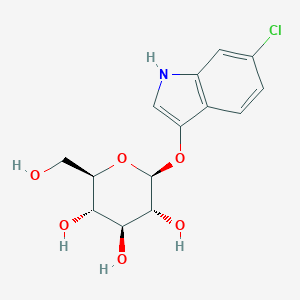

![molecular formula C23H18ClF3N6O B151717 (5-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-b]吡啶-3-基)(4-(3-(三氟甲基)苯基)哌嗪-1-基)甲酮 CAS No. 1072874-79-3](/img/structure/B151717.png)

(5-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-b]吡啶-3-基)(4-(3-(三氟甲基)苯基)哌嗪-1-基)甲酮

描述

The compound , "(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone," is a complex molecule that appears to be related to triazole and pyridine derivatives. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is likely to have been synthesized through a series of substitution reactions, similar to the compounds described in the papers. The presence of a triazole ring indicates potential biological activity, which is supported by the synthesis of related triazole derivatives for their antioxidant properties as seen in paper .

Synthesis Analysis

The synthesis of related compounds involves the treatment of an amino-triazole with selected aldehydes, followed by a reduction process to yield various triazole derivatives . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar multi-step synthetic route involving substitution reactions and possibly reduction steps could be employed to synthesize such a molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which show that certain rings in these molecules adopt specific conformations, such as the chair conformation for the piperidine ring . The geometry around certain atoms, like sulfur, can be distorted tetrahedral. The structure is further stabilized by various intermolecular interactions, including hydrogen bonds and π interactions . For the compound , similar structural analyses would likely reveal intricate details about its conformation and stabilization.

Chemical Reactions Analysis

The related compounds exhibit the potential for various chemical reactions, particularly due to the presence of reactive sites identified by molecular electrostatic potential maps . These sites indicate where the molecule is most likely to undergo further chemical reactions, such as substitutions or additions. The triazole core in the compound of interest suggests it may also engage in similar reactions, which could be exploited for further chemical modifications or for interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis, which reveals the thermal stability of the structure within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, are evaluated to understand the reactivity and stability of the molecule . For the compound , similar analyses would provide insights into its reactivity, stability, and suitability for potential applications, such as pharmaceuticals, based on its physical and chemical properties.

科学研究应用

P2X7 拮抗剂,用于治疗情绪障碍:这种化合物,特别是它的衍生物,已被用于开发 P2X7 拮抗剂。这些拮抗剂在治疗情绪障碍方面具有潜在应用。一种特定的衍生物,化合物 35,在临床前物种中显示出有希望的结果,并被选用于 I 期临床试验,以评估其在人类受试者中治疗情绪障碍的安全性耐受性 (Chrovian 等,2018).

抗菌活性:该化合物的衍生物已被合成,并显示出对测试微生物具有良好或中等的抗菌活性。合成涉及一系列反应,从各种酯乙氧羰基腙与伯胺开始 (Bektaş 等,2007).

抗癌潜力:该化合物的衍生物已使用各种癌症类型的的人类肿瘤细胞系测试其抗癌活性。一些衍生物对卵巢癌和肺癌细胞表现出选择性影响,表明这些化合物的抗癌潜力 (Pokhodylo 等,2020).

抗糖尿病药物开发:该化合物的衍生物被合成并通过二肽基肽酶-4 (DPP-4) 抑制评估其作为抗糖尿病药物的潜力。这些研究对于开发新的抗糖尿病药物非常重要 (Bindu 等,2019).

5-HT2 拮抗剂活性:某些衍生物已被测试其 5-HT2 和 α1 受体拮抗剂活性,发现一些化合物具有有效的 5-HT2 拮抗剂活性。这项研究有助于理解这些受体在各种生理过程中的作用,并可以指导药物开发 (Watanabe 等,1992).

抗癌和抗结核研究:该化合物的某些衍生物已被合成并筛选其抗癌和抗结核特性,某些衍生物在这些领域显示出显着的活性 (Mallikarjuna 等,2014).

抗病毒和抗肿瘤活性:该化合物的衍生物被合成并测试其抗病毒和抗肿瘤活性,证明了这些化合物在治疗病毒和肿瘤中的潜力 (Jilloju 等,2021).

安全和危害

The safety and hazards associated with this compound would depend on its specific properties and uses. As with many chemicals, it would be important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

[5-(4-chlorophenyl)triazolo[4,5-b]pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF3N6O/c24-17-6-4-15(5-7-17)19-8-9-20-21(28-19)33(30-29-20)22(34)32-12-10-31(11-13-32)18-3-1-2-16(14-18)23(25,26)27/h1-9,14H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZISVAEKVEVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N3C4=C(C=CC(=N4)C5=CC=C(C=C5)Cl)N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。